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Compound of Interest

Compound Name:
4-(Trifluoromethoxy)benzoic acid-

13C

Cat. No.: B15598286 Get Quote

An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethoxy)benzoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 4-

(trifluoromethoxy)benzoic acid, targeted at researchers, scientists, and professionals in drug

development. While the request specified the 13C-labeled isotopologue, it's important to note

that isotopic labeling with 13C is primarily for analytical purposes, such as NMR spectroscopy,

and does not significantly alter the bulk physical properties of the compound. Therefore, the

data presented herein for the unlabeled 4-(trifluoromethoxy)benzoic acid is representative of its

13C-labeled counterpart.

The presence of the trifluoromethoxy group (-OCF3) is of significant interest in medicinal

chemistry. This functional group can profoundly influence a molecule's lipophilicity, metabolic

stability, and binding affinity, making it a valuable substituent in the design of modern

therapeutic agents.[1][2] 4-(Trifluoromethoxy)benzoic acid serves as a key building block and

intermediate in the synthesis of novel drug candidates, particularly in the development of

pharmaceuticals and agrochemicals.[3][4]

Core Physical and Chemical Properties
The fundamental properties of 4-(trifluoromethoxy)benzoic acid are summarized below. These

values are critical for its application in synthesis, formulation, and biological screening.
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Property Value Source(s)

IUPAC Name
4-(trifluoromethoxy)benzoic

acid
[5][6]

Synonyms
α,α,α-Trifluoro-p-anisic acid, p-

Trifluoromethoxybenzoic acid
[3][7]

CAS Number 330-12-1 [3][6]

Molecular Formula C₈H₅F₃O₃ [3][6][8]

Molecular Weight 206.12 g/mol [3][6][8]

Appearance
White to almost white

crystalline powder
[3][4]

Melting Point 150-155 °C [3][4]

Boiling Point ~203 °C (rough estimate) [7]

pKa 3.85 ± 0.10 (Predicted) [7]

Solubility

Soluble in organic solvents

such as chloroform and

methanol

[3][7]

Storage Conditions

Store at 2-8 °C or sealed at

room temperature in a dry

environment

[3][7]

Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical properties and for

the synthesis of the compound. The following sections outline standard laboratory protocols.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic
Acid
This protocol describes a method for synthesizing the title compound from 4-

(trifluoromethoxy)benzonitrile.[4]
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Materials:

4-(trifluoromethoxy)benzonitrile

Acetic acid

Concentrated sulfuric acid

Ethyl acetate

Anhydrous sodium sulfate

Deionized water

Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

Dissolve 4-(trifluoromethoxy)benzonitrile (e.g., 4 g, 21.4 mmol) in acetic acid (12 mL) in a

suitable reaction flask.[4]

Sequentially add deionized water (12 mL) and concentrated sulfuric acid (12 mL) to the

mixture.[4]

Equip the flask with a condenser and heat the reaction mixture to 120 °C with stirring.

Maintain this temperature overnight.[4]

After the reaction is complete, cool the mixture to room temperature and add 100 mL of

water.[4]

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate

(3 x 100 mL).[4]

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

Filter the drying agent and concentrate the organic phase under reduced pressure using a

rotary evaporator to yield 4-(trifluoromethoxy)benzoic acid as a white solid.[4]
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Start: 4-(trifluoromethoxy)benzonitrile

Dissolve in Acetic Acid
Add H₂O and conc. H₂SO₄

Heat to 120°C
Stir overnight

Quench with Water

Extract with Ethyl Acetate (3x)

Dry Organic Phase
(Anhydrous Na₂SO₄)

Concentrate under
Reduced Pressure

Final Product:
4-(Trifluoromethoxy)benzoic Acid

Click to download full resolution via product page

Synthesis workflow for 4-(trifluoromethoxy)benzoic acid.

Protocol 2: Determination of Melting Point
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This protocol outlines the capillary method for determining the melting point range of a solid

organic compound.[9]

Materials:

Dry, powdered sample of 4-(trifluoromethoxy)benzoic acid

Capillary tubes (sealed at one end)

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

Procedure:

Place a small amount of the finely powdered, dry sample onto a clean, dry surface.[10]

Gently tap the open end of a capillary tube into the sample powder to collect a small amount.

[11]

Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass

tube to compact the sample into a column of 1-2 mm at the bottom.[10][11]

Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

For an unknown melting point, perform a rapid initial run by heating at a rate of 10-20 °C per

minute to find an approximate range.[9]

For an accurate measurement, prepare a new sample and set the apparatus to heat rapidly

to about 20 °C below the approximate melting point.[9]

Reduce the heating rate to 1-2 °C per minute.[9]

Record the temperature at which the first drop of liquid appears (T1) and the temperature at

which the entire sample becomes a clear liquid (T2). The melting point is reported as the

range T1 - T2.[9]

Protocol 3: Determination of pKa by Potentiometric
Titration
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This protocol describes a standard method for determining the acid dissociation constant (pKa)

of a weak acid.[12][13]

Materials:

4-(trifluoromethoxy)benzoic acid

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Potassium chloride (KCl) for maintaining ionic strength

Calibrated pH meter with an electrode

Magnetic stirrer and stir bar

Buret

Procedure:

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

Accurately weigh and dissolve a known amount of 4-(trifluoromethoxy)benzoic acid in a

suitable solvent (e.g., deionized water, or a water/cosolvent mixture if necessary) to create a

solution of known concentration (e.g., 1-10 mM).[12]

Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.

[12]

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

Fill a buret with the standardized NaOH solution.

Begin stirring the acid solution and record the initial pH.

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition,

allow the pH reading to stabilize and record the value along with the total volume of titrant

added.[12]
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Continue the titration past the equivalence point, where a sharp increase in pH is observed.

Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-

equivalence point (the point where half of the acid has been neutralized). This corresponds

to the midpoint of the steepest part of the titration curve.[13]

Role in Drug Discovery
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are highly valued in drug

design for their ability to modulate key molecular properties.[2] Their incorporation into a lead

compound can significantly enhance its potential as a therapeutic agent.[14] These groups are

electron-withdrawing and can improve metabolic stability by blocking sites susceptible to

oxidative metabolism.[1][2]

Drug Design Strategy

Improved Properties

Lead Compound / Scaffold

Incorporate -OCF₃ Group

Modification

Modulate Lipophilicity
(Membrane Permeability)

Increase Metabolic Stability
(Longer Half-life)

Enhance Target Binding Affinity
(Improved Potency)

Optimize Pharmacokinetics
(e.g., Bioavailability)

Viable Drug Candidate

Click to download full resolution via product page

Influence of the -OCF₃ group in the drug discovery process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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